molecular formula C9H8N2O3 B1581116 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 2420-17-9

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No.: B1581116
CAS No.: 2420-17-9
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-UHFFFAOYSA-N
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Description

. This compound is characterized by its molecular structure, which includes a phenyl group attached to an imidazolidine-2,4-dione ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be employed in biological studies to understand its interactions with biological molecules.

  • Medicine: It has potential therapeutic applications, including its use in the development of new drugs.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is similar to other compounds such as phenytoin and hydantoin derivatives. it has unique properties and applications that distinguish it from these compounds. For example, phenytoin is primarily used as an anticonvulsant, while this compound has broader applications in research and industry.

Comparison with Similar Compounds

  • Phenytoin

  • Hydantoin derivatives

  • Other phenyl-substituted imidazolidine-2,4-diones

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Properties

IUPAC Name

5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTNMIARZPDSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036167
Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-17-9
Record name 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione
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Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Record name 2420-17-9
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Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Record name 5-(4-hydroxyphenyl)imidazolidine-2,4-dione
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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A mixture of 4.00 g (40 mmol) of hydantoin, 6.4 g (40 mmol) of bromine, 0.01 g of methanesulfonic acid, and 30 ml of dioxane was heated to a temperature of 100° C. with stirring for 3 minutes. The reaction mixture was further stirred at a temperature of 50° C. until bromine disappeared. To the reaction mixture was then added 7.52 g (80 mmol) of phenol. The reaction mixture was then heated to a temperature of 50° C. with stirring for 4 hours. The reaction mixture was then allowed to cool to room temperature. The reaction mixture was further cooled over an ice bath for 2 hours. The resulting crystal was recovered by filtration, washed thoroughly with water, and then air-dried to obtain 4.69 g (24.4 mmol; yield: 61%) of 5-(p-hydroxyphenyl)-hydantoin in the form of white crystal.
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Synthesis routes and methods IV

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2.00 g (20 mmol) of hydantoin was dissolved in 30 ml of acetic acid. The solution was then heated to a temperature of 80° C. under stirring with chlorine being introduced thereinto for 5 hours. The reaction system was then allowed to cool to room temperature. The dissolved chlorine was then removed by introducing nitrogen into the reaction system. To the reaction solution was then added 3.76 g (40 mmol) of phenol. The reaction mixture was then heated to a temperature of 70° C. for 8 hours. The reaction solution was then allowed to cool to room temperature. The reaction solution was then concentrated under reduced pressure to distill off acetic acid and phenol. To the resulting residue was then added 50 ml of water. The mixture was then heated to effect dissolution. The solution was then allowed to stand. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 0.55 g (2.89 mmol; yield: 28.9%) of 5-(p-hydroxyphenyl)hydantoin in the form of white flake crystal.
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Synthesis routes and methods V

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4.0 g (40 mmol) of hydantoin, 50 ml of dioxane, 0.025 g of zinc bromide, and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 60° C. for 30 minutes. The reaction system was then allowed to cool to room temperature. To the reaction system was then added 7.6 g (80 mmol) of phenol. The reaction mixture was then allowed to undergo reaction at a temperature of 50° C. for 4 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 4.69 g (yield: 61%) of 5-(p-hydroxyphenyl)hydantoin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: p-HPH serves as a crucial intermediate in the production of D-2-(4-hydroxyphenyl)glycine []. This particular amino acid holds significant value as a building block for various pharmaceuticals, including antibiotics and other therapeutic agents.

ANone: Several methods have been explored for p-HPH synthesis:

  • Reaction of phenol with glyoxylic acid and urea: This method, conducted under acidic conditions, leads to the formation of both p-HPH and its isomer, 5-(2-hydroxyphenyl)hydantoin (o-HPH) [, ]. The reaction conditions, particularly temperature and the order of reagent addition, significantly influence the ratio of p-HPH to o-HPH formed.
  • Reaction of phenol and allantoin: This method, using hydrochloric acid as a catalyst, has been reported to yield p-HPH with a 64.6% recovery [].
  • Use of solid acid catalysts: Researchers have investigated the use of sulfonic resins and other solid acids as catalysts for synthesizing p-HPH from p-hydroxymandelic acid and urea [, ]. This approach aims to provide environmental benefits compared to traditional mineral acid catalysts.

ANone: 5-(4-Hydroxyphenyl)hydantoin, also known as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, exhibits the following structural features:

  • Molecular Formula: C9H8N2O3 []
  • Structure: The molecule consists of an imidazolidine ring in an almost planar conformation, twisted by 89.3° relative to a benzene ring. The benzene ring bears a hydroxyl group at the para position [].
  • Spectroscopic Data: Researchers have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize p-HPH and its metabolites [, , ]. These techniques provide information on the compound's structure, fragmentation pattern, and electronic environment.

ANone: Research on related compounds like mephenytoin, ethotoin, and Nirvanol provides insights into potential metabolic pathways:

  • Aromatic hydroxylation: A major metabolic pathway for mephenytoin in humans involves aromatic hydroxylation, resulting in the formation of 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin (4-OH-M) []. Similarly, ethotoin undergoes aromatic hydroxylation to produce various hydroxylated metabolites, including p-hydroxyethotoin, o-hydroxyethotoin, and m-hydroxyethotoin [].
  • Glucuronidation: Many of the hydroxylated metabolites of ethotoin are excreted in the urine as glucuronide conjugates []. This conjugation process increases water solubility and facilitates excretion.
  • Stereoselectivity: Studies on the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in dogs revealed stereoselective metabolism, where different enantiomers were metabolized through distinct pathways, resulting in different metabolite profiles [].

ANone: Research has focused on optimizing the production of N-carbamoyl-D-p-hydroxyphenylglycine from p-HPH using D-hydantoinase.

  • Overcoming low substrate solubility: Due to p-HPH's limited solubility, a heterogeneous reaction system with a high substrate concentration (up to 300 g/L) has been explored []. This system allows for the reaction to occur even with a significant portion of the substrate present as suspended particles.
  • Optimizing reaction conditions: The ideal temperature and pH for this reaction, considering both reaction rate and conversion yield, were determined to be 45°C and 8.5, respectively [].
  • Enzyme immobilization: Immobilizing the thermostable D-hydantoinase from Bacillus stearothermophilus SD-1 has been studied to enhance its stability and reusability in the production of D-p-hydroxyphenylglycine [].

ANone: While p-HPH's primary application is as a pharmaceutical intermediate, a recent study explored its use in developing antibacterial materials [].

  • Antibacterial cotton fabric: Researchers synthesized a silicone polymer incorporating quaternized hydantoin-based N-chloramines derived from p-HPH []. This silicone was then applied to cotton fabric, creating a biocidal layer. The modified cotton exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

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